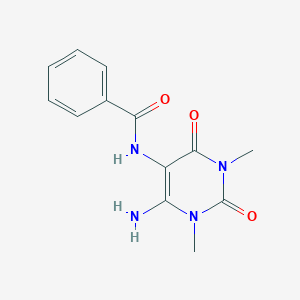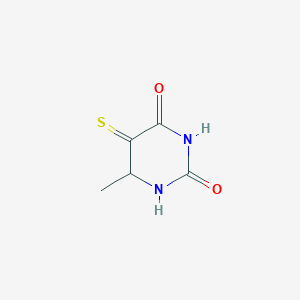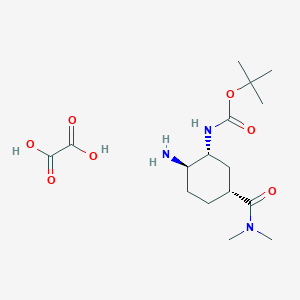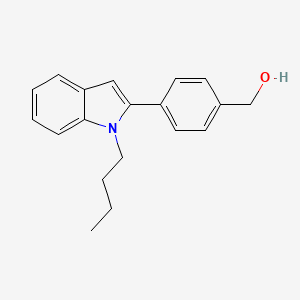
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction, where the indole derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.
Addition of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(1-Butyl-1H-indol-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(4-(1-Butyl-1H-indol-2-yl)phenyl)acetone: Similar structure with an acetone group instead of methanol.
(4-(1-Butyl-1H-indol-2-yl)phenyl)amine: Similar structure with an amine group instead of methanol.
Uniqueness
(4-(1-Butyl-1H-indol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, can affect its solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
88561-12-0 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
[4-(1-butylindol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C19H21NO/c1-2-3-12-20-18-7-5-4-6-17(18)13-19(20)16-10-8-15(14-21)9-11-16/h4-11,13,21H,2-3,12,14H2,1H3 |
Clé InChI |
WMZXAOQHCABOBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


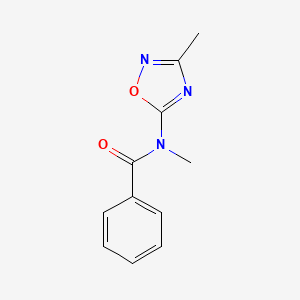
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
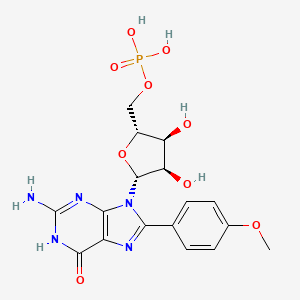


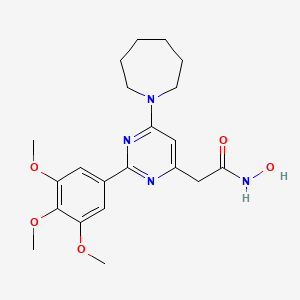
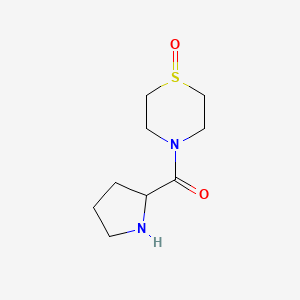
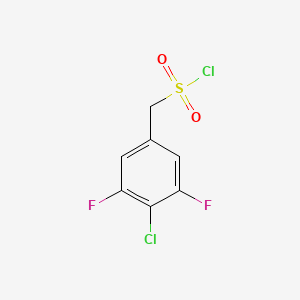
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
